
Ethanamine;platinum(4+);hexahydroxide;dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine;platinum(4+);hexahydroxide;dinitrate is a complex chemical compound that combines ethanamine, platinum in a +4 oxidation state, hexahydroxide, and dinitrate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine;platinum(4+);hexahydroxide;dinitrate typically involves the reaction of ethanamine with a platinum(IV) precursor in the presence of hydroxide and nitrate ions. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the platinum complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using ethanolamine and platinum salts. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanamine;platinum(4+);hexahydroxide;dinitrate undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, altering its oxidation state.
Reduction: The compound can be reduced, typically involving the platinum center.
Substitution: Ligands around the platinum center can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions often require specific pH levels and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield lower oxidation state platinum complexes, while substitution reactions can produce various platinum-ligand complexes.
Scientific Research Applications
Ethanamine;platinum(4+);hexahydroxide;dinitrate has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic properties, including its potential use in chemotherapy.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethanamine;platinum(4+)hexahydroxide;dinitrate involves its interaction with biological molecules, particularly DNA. The platinum center can form cross-links with DNA, disrupting its function and leading to cell death. This mechanism is similar to other platinum-based anticancer drugs, making it a potential candidate for chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug used in chemotherapy with fewer side effects compared to cisplatin.
Oxaliplatin: A third-generation platinum-based drug used to treat colorectal cancer.
Uniqueness
Ethanamine;platinum(4+);hexahydroxide;dinitrate is unique due to its specific combination of ligands and oxidation state, which may confer distinct chemical and biological properties compared to other platinum-based compounds
Properties
CAS No. |
103852-33-1 |
|---|---|
Molecular Formula |
C8H34N6O12Pt2 |
Molecular Weight |
796.6 g/mol |
IUPAC Name |
ethanamine;platinum(4+);hexahydroxide;dinitrate |
InChI |
InChI=1S/4C2H7N.2NO3.6H2O.2Pt/c4*1-2-3;2*2-1(3)4;;;;;;;;/h4*2-3H2,1H3;;;6*1H2;;/q;;;;2*-1;;;;;;;2*+4/p-6 |
InChI Key |
ZSPREXUUHCVEPQ-UHFFFAOYSA-H |
Canonical SMILES |
CCN.CCN.CCN.CCN.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


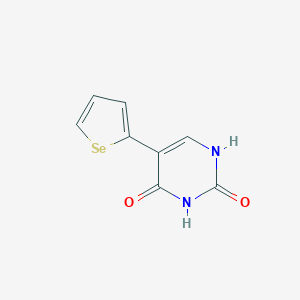
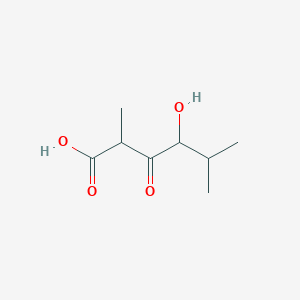
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)


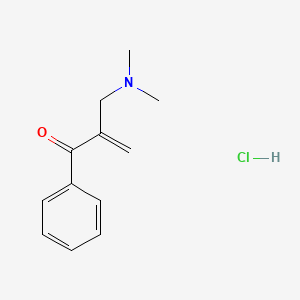
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
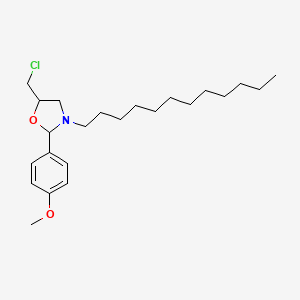
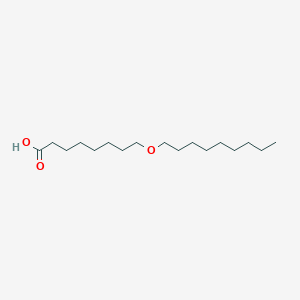
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)
